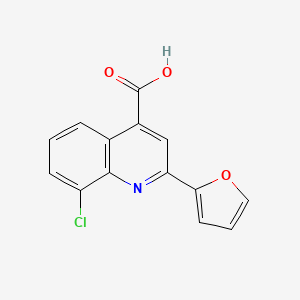

8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid

Description

Properties

IUPAC Name |

8-chloro-2-(furan-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO3/c15-10-4-1-3-8-9(14(17)18)7-11(16-13(8)10)12-5-2-6-19-12/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGVQHQIJOPNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397354 | |

| Record name | 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52413-55-5 | |

| Record name | 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid (CAS 52413-55-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, spectroscopic characteristics, and prospective applications. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore, and the introduction of a chloro group at the 8-position and a furyl moiety at the 2-position is anticipated to modulate its biological and physical properties significantly. This guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and evaluation of this and related compounds.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore found in a wide range of biologically active molecules, exhibiting antimicrobial, antifungal, and anticancer properties.[1] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological and physicochemical profiles. The strategic placement of substituents can influence factors such as solubility, lipophilicity, and target-binding affinity, making it a fertile ground for drug discovery and development.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₄H₈ClNO₃ | Based on the chemical structure. |

| Molecular Weight | 289.68 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Most carboxylic acids and substituted quinolines are solids. |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The presence of the aromatic rings and the chloro substituent decreases aqueous solubility, while the carboxylic acid group may provide some solubility in polar organic solvents. |

| pKa | Estimated to be in the range of 3-5 for the carboxylic acid proton. | Typical range for carboxylic acids, influenced by the electron-withdrawing nature of the quinoline ring. |

| LogP | Predicted to be in the range of 3-4. | The chloro and furyl substituents increase lipophilicity. |

Synthesis Strategies

The synthesis of this compound can be approached through several established methods for quinoline ring formation. The choice of a specific route will depend on the availability of starting materials, desired yield, and scalability.

The Doebner Reaction: A plausible route

The Doebner reaction is a classic method for the synthesis of quinoline-4-carboxylic acids.[2] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Proposed Reaction Scheme:

Figure 1: Proposed synthesis of this compound via the Doebner reaction.

Experimental Protocol (Hypothetical):

-

To a solution of 2-amino-3-chlorobenzaldehyde (1 equivalent) and furfural (1 equivalent) in a suitable solvent such as ethanol, add pyruvic acid (1.1 equivalents).

-

The reaction mixture is then heated to reflux for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent system.

Other Potential Synthetic Methods

-

Pfitzinger Reaction: This method involves the condensation of isatin or a substituted isatin with a carbonyl compound containing an α-methylene group.[3][4][5][6][7] For the target molecule, a substituted isatin could be condensed with 2-acetylfuran.

-

Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[8][9][10][11]

-

Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline.[2][12][13][14][15]

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline and furan rings, as well as the carboxylic acid proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 14.0 | broad singlet | Highly deshielded acidic proton. |

| Quinoline H-3 | ~8.0 | singlet | Singlet due to no adjacent protons. |

| Quinoline H-5, H-6, H-7 | 7.5 - 8.5 | doublets, triplets | Aromatic protons on the chlorinated benzene ring of the quinoline. |

| Furan H-3', H-4', H-5' | 6.5 - 7.8 | doublets, doublet of doublets | Aromatic protons of the furan ring. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.[16]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | 165 - 175 | Carbonyl carbon of the carboxylic acid. |

| Quinoline C-2, C-4, C-8a | 140 - 160 | Quaternary carbons of the quinoline ring. |

| Quinoline C-3, C-4a, C-5, C-6, C-7, C-8 | 115 - 140 | Aromatic carbons of the quinoline ring. |

| Furan C-2', C-3', C-4', C-5' | 110 - 150 | Aromatic carbons of the furan ring. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[16]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching vibration of the hydroxyl group. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching vibration of the carbonyl group. |

| C=N, C=C (Aromatic) | 1500 - 1650 | Stretching vibrations of the aromatic rings. |

| C-Cl | 700 - 800 | Stretching vibration of the carbon-chlorine bond. |

| C-O (Furan) | 1000 - 1300 | Stretching vibration of the ether linkage in the furan ring. |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Potential Applications in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry.[17][18][19][20] The introduction of a chlorine atom at the 8-position can enhance lipophilicity and potentially improve cell membrane permeability. The 2-furyl substituent introduces another heterocyclic ring system that can participate in various non-covalent interactions with biological targets.

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[18][21]

-

Antimicrobial Activity: The quinoline core is present in several antibacterial and antimalarial drugs. The target molecule could be investigated for its efficacy against a range of pathogens.[19]

-

Antiviral Activity: Certain quinoline derivatives have shown promise as antiviral agents.[17]

Safety and Handling

While specific toxicity data for this compound is unavailable, related chloro-substituted quinoline carboxylic acids are known to be irritants.[22][23] Standard laboratory safety precautions should be followed when handling this compound.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[24][25][26]

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[22]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[22]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[24]

Conclusion

This compound represents a promising, yet underexplored, molecule with potential applications in drug discovery and materials science. This technical guide, by synthesizing information from related compounds and established chemical principles, provides a foundational framework for its synthesis, characterization, and further investigation. The predictive data presented herein should be validated through rigorous experimentation to fully unlock the potential of this intriguing heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. iipseries.org [iipseries.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. scribd.com [scribd.com]

- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 19. ajchem-a.com [ajchem-a.com]

- 20. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. aksci.com [aksci.com]

- 23. fishersci.com [fishersci.com]

- 24. carlroth.com [carlroth.com]

- 25. fishersci.com [fishersci.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

Physicochemical properties of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1][2] This document outlines plausible synthetic routes, methods for structural elucidation, and a detailed examination of key physicochemical parameters including solubility, acidity (pKa), and lipophilicity (LogP). By integrating theoretical principles with detailed experimental protocols, this guide serves as an essential resource for scientists engaged in the synthesis, characterization, and formulation of this compound and its derivatives.

Introduction and Molecular Structure

Quinoline derivatives are a prominent class of N-heterocyclic compounds with extensive applications in medicinal and industrial chemistry.[3] The quinoline-4-carboxylic acid moiety, in particular, is a crucial structural component in a variety of biologically active molecules, including antitumor, antibacterial, and antiviral agents.[1]

The target molecule, this compound, possesses a unique combination of structural features that are anticipated to modulate its chemical behavior and biological activity:

-

Quinoline Core: A bicyclic aromatic system that provides a rigid scaffold for substituent orientation.

-

Carboxylic Acid (at C4): A key functional group that imparts acidic properties, influences solubility, and serves as a handle for further chemical modification.

-

2-Furyl Group (at C2): An electron-rich five-membered aromatic heterocycle that can engage in various intermolecular interactions and influence the molecule's overall conformation and metabolic profile.

-

Chloro Group (at C8): An electron-withdrawing halogen that can significantly impact the electronic properties of the quinoline ring system, influencing both reactivity and physicochemical parameters like pKa and lipophilicity.

These features collectively define the compound's physicochemical profile, which is critical for its journey from laboratory synthesis to potential therapeutic application.

Molecular Details:

-

Molecular Formula: C₁₄H₈ClNO₃

-

Molecular Weight: 273.67 g/mol

-

2D Structure:

(A placeholder for the 2D structure)

Synthesis and Structural Elucidation

The synthesis of substituted quinoline-4-carboxylic acids is well-documented, with the Pfitzinger reaction being a cornerstone method.[4][5] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[6][7]

Proposed Synthetic Route: The Pfitzinger Reaction

For the synthesis of this compound, a logical approach is the Pfitzinger reaction between 5-chloroisatin and 2-acetylfuran under basic conditions. The reaction proceeds through the base-catalyzed ring-opening of the isatin to form an isatoic acid intermediate, which then condenses with the enolizable ketone (2-acetylfuran) to form the quinoline ring system.[4]

Caption: Proposed Pfitzinger reaction workflow for synthesis.

Experimental Protocol: Synthesis

The following protocol is a representative procedure based on established Pfitzinger reaction methodologies.[8]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloroisatin (1 equivalent) and 2-acetylfuran (1.1 equivalents) in ethanol.

-

Base Addition: Slowly add an aqueous solution of potassium hydroxide (3-4 equivalents) to the mixture with stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with concentrated hydrochloric acid until the pH is approximately 4-5.

-

Isolation: The resulting precipitate (the crude product) is collected by vacuum filtration.

-

Purification: Wash the solid with cold water and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure product.

Structural Characterization

Confirmation of the synthesized structure is achieved using standard spectroscopic techniques.[9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aromatic protons on the quinoline and furan rings, as well as a downfield signal for the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the carbon skeleton, with distinct signals for the carbonyl carbon of the carboxylic acid and the quaternary carbons of the heterocyclic rings.[10]

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.[10]

-

FTIR (Fourier-Transform Infrared Spectroscopy): Will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region.[7]

Core Physicochemical Properties

The physicochemical properties of a compound are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its viability as a drug candidate.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. For a crystalline solid like this compound, a sharp melting point range is expected.

-

Experimental Protocol:

-

Place a small amount of the dry, purified compound into a capillary tube.

-

Insert the tube into a calibrated melting point apparatus.

-

Heat the sample slowly (1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

-

Solubility

Solubility, particularly aqueous solubility, is a critical factor for bioavailability. The presence of the carboxylic acid group suggests pH-dependent solubility, with higher solubility expected at pH values above its pKa due to deprotonation and salt formation.

-

Experimental Protocol (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4, or various organic solvents) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Caption: Standard workflow for equilibrium solubility determination.

Acidity and Basicity (pKa)

The pKa values define the ionization state of the molecule at different pH levels. This compound has two key ionizable centers:

-

Carboxylic Acid (-COOH): This group is acidic and will be deprotonated to the carboxylate (-COO⁻) at pH values above its pKa. Based on similar aromatic carboxylic acids, the pKa is expected to be in the range of 3-5.[11]

-

Quinoline Nitrogen: This nitrogen is weakly basic and will be protonated at pH values below its pKa. The electron-withdrawing nature of the chloro and carboxylic acid groups will likely lower its basicity compared to unsubstituted quinoline.

-

Experimental Protocol (Potentiometric Titration):

-

Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol).

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa.

-

Conversely, titrate with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of membrane permeability and overall ADME properties.

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule.

-

LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound, LogD is pH-dependent.

-

Experimental Protocol (RP-HPLC Method):

-

A reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column is used.[12]

-

A series of reference compounds with known LogP values are injected to create a calibration curve by plotting their retention times against their LogP values.

-

The target compound is injected under the same isocratic mobile phase conditions (typically a methanol/water or acetonitrile/water mixture).

-

The retention time of the target compound is measured, and its LogP value is calculated from the calibration curve.

-

To determine LogD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase is replaced with a buffer at that pH.

-

Summary of Physicochemical Properties

This table summarizes the key physicochemical properties of this compound. Where experimental data is unavailable, values are estimated based on chemical principles and data from analogous compounds.

| Property | Value / Expected Range | Importance in Drug Development |

| Molecular Formula | C₁₄H₈ClNO₃ | Defines the elemental composition and exact mass. |

| Molecular Weight | 273.67 g/mol | Influences diffusion and transport properties. |

| Appearance | Expected to be a crystalline solid | Affects handling, formulation, and stability. |

| Melting Point | >200 °C (Estimated) | Indicator of purity and lattice energy. |

| Aqueous Solubility | Low at acidic pH; increases at pH > pKa | Critical for dissolution and bioavailability. |

| pKa (Acidic) | 3 - 5 (Estimated)[11] | Governs ionization of the carboxylic acid group at physiological pH. |

| pKa (Basic) | < 4 (Estimated) | Governs ionization of the quinoline nitrogen. |

| LogP | 3.0 - 4.0 (Estimated) | Predicts partitioning into biological membranes (neutral form). |

| LogD at pH 7.4 | 1.5 - 2.5 (Estimated) | Predicts overall partitioning at physiological pH (ionized form). |

Implications for Drug Development

The physicochemical profile of this compound presents both opportunities and challenges for its development as a therapeutic agent.

-

Solubility and Absorption: The predicted low intrinsic solubility could be a major hurdle for oral bioavailability. Formulation strategies such as salt formation (by reacting the carboxylic acid with a base) or the use of solubility enhancers may be necessary. The compound's solubility will be significantly higher in the intestine (pH ~6-7.5) than in the stomach (pH ~1-3).

-

Permeability: The estimated LogD at pH 7.4 falls within a range often considered favorable for membrane permeability. However, the presence of a charged carboxylate group at this pH could limit passive diffusion, suggesting that active transport mechanisms might be involved in its absorption.

-

Target Engagement: The planar aromatic structure is well-suited for intercalation or binding within protein active sites. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the furan oxygen and quinoline nitrogen can act as acceptors, providing multiple points for specific interactions with a biological target.

Conclusion

This compound is a compound with a rich chemical structure that suggests potential biological activity. This guide has detailed its fundamental physicochemical properties, which are essential for its scientific exploration. The proposed synthetic route via the Pfitzinger reaction is robust and accessible. The compound's key properties—pH-dependent solubility, dual ionizable centers, and moderate lipophilicity—define its behavior in chemical and biological systems. The experimental protocols and theoretical insights provided herein offer a solid framework for researchers and drug development professionals to effectively synthesize, characterize, and evaluate this promising molecule.

References

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The quinoline-4-carboxylic acid scaffold is a privileged structure, forming the core of numerous chemotherapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document details a robust synthetic pathway via the Pfitzinger reaction, offers a comprehensive multi-technique characterization protocol, and discusses the underlying chemical principles. It is intended for researchers, chemists, and drug development professionals seeking to synthesize, validate, and utilize this specific molecule or its analogues.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[4][5] When functionalized with a carboxylic acid at the 4-position, the resulting scaffold exhibits a remarkable propensity for biological activity.[3][6][7] These compounds can interact with various biological targets, including enzymes and DNA, leading to therapeutic effects such as antiviral, antimicrobial, and antitumor activities.[8][9][10] The specific target of this guide, this compound, incorporates three key pharmacophoric elements: the quinoline core, a halogen substituent (chloro), and a heteroaromatic furan ring. The chloro group can enhance lipophilicity and modulate electronic properties, while the furan ring offers additional sites for hydrogen bonding and metabolic interactions, making this a compelling candidate for drug discovery campaigns.[11]

Synthetic Strategy: The Pfitzinger Reaction

The Pfitzinger reaction stands as a classic and highly effective method for the synthesis of substituted quinoline-4-carboxylic acids.[12][13] The reaction involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, conducted under basic conditions.[1][14] This approach is particularly advantageous due to its versatility and the ready availability of the starting materials.[15]

For the synthesis of this compound, the logical precursors are 5-chloro-isatin and 2-acetylfuran. The chlorine atom on the isatin ring ultimately resides at the 8-position of the quinoline product, and the 2-acetylfuran provides the 2-(2-furyl) substituent.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism:[1][12]

-

Base-Catalyzed Ring Opening: The reaction initiates with the hydrolysis of the amide bond within the 5-chloro-isatin molecule by a strong base, such as potassium hydroxide (KOH). This opens the five-membered ring to form a potassium salt of 2-amino-5-chlorophenylglyoxylic acid.[1][14]

-

Condensation and Imine Formation: The aniline moiety of the ring-opened intermediate then condenses with the carbonyl group of 2-acetylfuran to form an imine, commonly known as a Schiff base.[1][14]

-

Tautomerization: The imine can then tautomerize to its more reactive enamine form.[1]

-

Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, an aldol-type condensation, followed by dehydration to form the aromatic quinoline ring system, yielding the final product.[1][12]

Visualizing the Synthetic Workflow

Caption: Pfitzinger Synthesis Workflow for the Target Compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Pfitzinger reaction methodologies.[1][8][16] Researchers should perform their own optimizations.

-

Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of potassium hydroxide (KOH) pellets in 30 mL of 95% ethanol. Stir until fully dissolved. Caution: The dissolution is highly exothermic; cooling the flask in an ice bath is recommended.

-

Isatin Ring Opening: To the stirred KOH solution, add 0.05 mol of 5-chloro-isatin. The mixture will typically change color. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium salt intermediate.[1]

-

Addition of Carbonyl Compound: Add a stoichiometric equivalent (0.05 mol) of 2-acetylfuran to the reaction mixture dropwise.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12 to 24 hours.[16] The reaction progress should be monitored periodically using Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the flask to room temperature. Distill off the majority of the ethanol under reduced pressure.

-

Work-up: Dilute the remaining residue with approximately 100 mL of water. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 2-acetylfuran and other neutral impurities.

-

Precipitation: Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly acidify the solution with glacial acetic acid while stirring. The target compound, this compound, will precipitate out of the solution.

-

Filtration and Drying: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water. Dry the product in a vacuum oven.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Comprehensive Characterization

A multi-faceted analytical approach is essential to confirm the identity, purity, and structure of the synthesized this compound.

Logic of Characterization

The characterization process is a self-validating system. Each technique provides a piece of the structural puzzle, and together they confirm the final structure.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oxidative Reactivities of 2-Furylquinolines: Ubiquitous Scaffolds in Common High-Throughput Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

An In-depth Technical Guide to 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, and the scientific rationale behind its characterization.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic bioactive molecules.[1] The quinoline-4-carboxylic acid scaffold, in particular, is a privileged pharmacophore, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of various substituents on the quinoline ring allows for the fine-tuning of a compound's pharmacological profile. The subject of this guide, this compound, is a specific derivative that incorporates a chloro group at the 8-position and a furyl moiety at the 2-position, modifications that can significantly influence its biological and chemical characteristics.

Molecular Structure and Weight

The precise arrangement of atoms and their connectivity within a molecule are fundamental to its identity and function. For this compound, this information is critical for understanding its potential interactions with biological targets.

Chemical Formula and Molecular Weight

The chemical formula for this compound is C₁₄H₈ClNO₃ .[2] Based on this formula, the calculated molecular weight is 273.67 g/mol .[2] This value is essential for a variety of experimental procedures, including solution preparation, quantitative analysis, and stoichiometric calculations in synthetic chemistry.

Structural Representation

The two-dimensional structure of this compound is depicted below. This representation illustrates the fusion of a benzene and pyridine ring to form the quinoline core, with the specified substituents at positions 2, 4, and 8.

Figure 1: 2D chemical structure of this compound.

The structure reveals several key features:

-

A planar quinoline ring system.

-

A carboxylic acid group at the 4-position, which can act as a hydrogen bond donor and acceptor.

-

A chloro substituent at the 8-position, which can influence the electronic properties and lipophilicity of the molecule.

-

A 2-furyl group at the 2-position, another heterocyclic ring that can participate in various non-covalent interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 52413-55-5 | --INVALID-LINK--[2] |

| Molecular Formula | C₁₄H₈ClNO₃ | --INVALID-LINK--[2] |

| Molecular Weight | 273.67 g/mol | --INVALID-LINK--[2] |

Experimental and Analytical Workflow

The characterization of a novel or synthesized compound like this compound follows a logical and rigorous workflow to confirm its identity and purity. The following diagram illustrates a typical experimental pathway.

Caption: Workflow for the synthesis and characterization of this compound.

Synthesis Protocol: A Generalized Approach

The synthesis of substituted quinoline-4-carboxylic acids can often be achieved through multi-component reactions such as the Doebner reaction.[3] A plausible synthetic route for this compound would involve the condensation of 2-chloroaniline, 2-furaldehyde, and pyruvic acid.

Step-by-step Methodology:

-

Reactant Preparation: Equimolar amounts of 2-chloroaniline, 2-furaldehyde, and pyruvic acid are dissolved in a suitable solvent, such as ethanol.

-

Reaction Initiation: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure this compound.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its well-defined molecular structure and weight provide the foundation for further investigation into its biological activities. The systematic approach to its synthesis and characterization, as outlined in this guide, ensures the reliability of data and paves the way for its potential application in drug development programs.

References

The Discovery of Novel 2-Arylquinoline-4-Carboxylic Acids: A Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1][2] Among its derivatives, 2-arylquinoline-4-carboxylic acids have emerged as a particularly promising class of compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery process for novel 2-arylquinoline-4-carboxylic acids, from rational design and synthesis to preclinical biological evaluation. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven insights to accelerate the journey from compound conception to candidate selection.

Introduction: The Therapeutic Promise of the Quinoline Core

The quinoline ring system is a recurring structural feature in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad range of biological activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological activities. Specifically, the 2-arylquinoline-4-carboxylic acid framework has garnered significant attention due to its demonstrated efficacy in targeting a variety of cellular pathways implicated in disease.

Derivatives of this class have been investigated for their potential as anticancer agents, with mechanisms of action that include the inhibition of key enzymes such as dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).[4] Furthermore, their antimicrobial and antileishmanial activities highlight the broad therapeutic potential of this chemical class.[5][6] This guide will delineate a systematic approach to the discovery and development of novel 2-arylquinoline-4-carboxylic acid derivatives, emphasizing the critical interplay between chemical synthesis, biological testing, and structure-activity relationship (SAR) analysis.

Synthetic Strategies: Building the 2-Arylquinoline-4-Carboxylic Acid Scaffold

The efficient and versatile synthesis of the 2-arylquinoline-4-carboxylic acid core is paramount to any drug discovery program. Several synthetic methodologies have been established, with the Doebner and Pfitzinger reactions being the most prominent.[7]

The Doebner Reaction: A Three-Component Approach

The Doebner reaction is a powerful one-pot, three-component condensation reaction involving an aniline, an aromatic aldehyde, and pyruvic acid to yield the desired quinoline-4-carboxylic acid.[8] This method is often favored due to its operational simplicity and the ready availability of a wide array of starting materials.

Causality Behind Experimental Choices: The choice of solvent and catalyst is crucial for the success of the Doebner reaction. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and facilitate the reaction at reflux temperatures.[4] Acid catalysts, such as trifluoroacetic acid, are often employed to accelerate the initial formation of the imine intermediate.[7][9] In some cases, microwave irradiation has been utilized to expedite the reaction and improve yields.[9]

Experimental Protocol: Doebner Synthesis of 2-(4-methoxyphenyl)-6-chloroquinoline-4-carboxylic acid

-

Reaction Setup: To a round-bottom flask, add 4-chloroaniline (1.0 mmol), 4-methoxybenzaldehyde (1.0 mmol), and pyruvic acid (1.1 mmol) in absolute ethanol (20 mL).

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (0.1 mmol).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated product is collected by filtration.

-

Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(4-methoxyphenyl)-6-chloroquinoline-4-carboxylic acid.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Pfitzinger Reaction: An Alternative Pathway

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of an isatin with a carbonyl compound containing an α-methylene group.[8] While also a valuable synthetic tool, the availability of substituted isatins can sometimes be a limiting factor compared to the vast commercial library of anilines and benzaldehydes.

Diagram: Synthetic Routes to 2-Arylquinoline-4-Carboxylic Acids

Caption: Major synthetic pathways for 2-arylquinoline-4-carboxylic acids.

Biological Evaluation: Uncovering Therapeutic Potential

A systematic and robust biological evaluation cascade is essential to identify promising lead compounds. This typically involves a series of in vitro and in vivo assays tailored to the specific therapeutic area of interest.

In Vitro Screening: The First Tier of Assessment

Initial in vitro screening provides crucial data on the biological activity and potential mechanism of action of the synthesized compounds.

3.1.1. Anticancer Activity

For oncology applications, the cytotoxic effects of the novel compounds are typically assessed against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Diagram: In Vitro Anticancer Screening Workflow

Caption: A typical workflow for in vitro anticancer screening.

3.1.2. Antimicrobial Activity

For infectious disease applications, the minimum inhibitory concentration (MIC) is determined to assess the antibacterial or antifungal potency of the compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) and add it to each well.[5]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in animal models.

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

-

Model Establishment: Subcutaneously implant human cancer cells (e.g., MGC-803) into the flank of immunodeficient mice.[10]

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

-

Efficacy Assessment: Measure tumor volume and body weight at regular intervals.[10]

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition rate.[10]

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from biological testing is crucial for establishing a structure-activity relationship (SAR), which guides the iterative process of lead optimization.

Key SAR Insights for 2-Arylquinoline-4-Carboxylic Acids:

-

C2-Position: The nature of the aryl substituent at the 2-position significantly influences biological activity. Bulky, hydrophobic groups are often necessary for potent inhibition of enzymes like DHODH.[4][11] The lipophilicity of the 2-aryl substituent can also correlate with cytotoxic effects.[4]

-

C4-Position: The carboxylic acid group at the 4-position is frequently essential for activity, potentially forming key interactions, such as salt bridges, with target proteins.[4]

-

Quinoline Ring Substituents: Modifications to the quinoline ring itself can modulate activity, selectivity, and pharmacokinetic properties.

Data Presentation: SAR Table for DHODH Inhibition

| Compound ID | 2-Aryl Substituent | DHODH IC₅₀ (µM) |

| 1 | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 |

| 2 | Substituted Pyridine | 0.0097 ± 0.0014 |

| 3 | Substituted Pyridine | 0.0262 ± 0.0018 |

| Data summarized from reference[4]. |

This iterative cycle of design, synthesis, and testing is fundamental to refining the lead compounds to improve their potency, selectivity, and drug-like properties.

Conclusion and Future Directions

The 2-arylquinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The synthetic accessibility via methods like the Doebner reaction allows for the rapid generation of diverse chemical libraries. A systematic approach to biological evaluation, coupled with rigorous SAR analysis, is critical for identifying and optimizing lead candidates. Future research in this area will likely focus on exploring novel substitutions to enhance target specificity, improve pharmacokinetic profiles, and overcome potential resistance mechanisms. The integration of computational methods, such as molecular docking, can further accelerate the discovery process by providing insights into the binding modes of these compounds with their biological targets.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. ijcps.org [ijcps.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Doebner reaction - Wikipedia [en.wikipedia.org]

- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid

This guide provides a detailed analysis of the expected spectroscopic data for 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to offer both a predictive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and the underlying scientific principles and protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of novel quinoline derivatives.

Predicted Spectroscopic Data Summary

The following table summarizes the anticipated key spectroscopic features of this compound. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles.

| Spectroscopic Technique | Predicted Key Data |

| ¹H NMR (DMSO-d₆) | δ ~12-13 ppm (s, 1H, COOH), δ ~7.5-9.0 ppm (m, aromatic protons) |

| ¹³C NMR (DMSO-d₆) | δ ~165-185 ppm (C=O), δ ~110-160 ppm (aromatic and heteroaromatic carbons) |

| IR (KBr Pellet) | 3300-2500 cm⁻¹ (broad, O-H stretch), ~1710 cm⁻¹ (C=O stretch), 1600-1400 cm⁻¹ (aromatic C=C stretch), ~750 cm⁻¹ (C-Cl stretch) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z ≈ 287/289 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments from loss of COOH, CO, and fragmentation of the furan ring. |

In-Depth Spectroscopic Analysis (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom.

The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, and the protons on the quinoline and furan rings. The anticipated chemical shifts (in ppm, referenced to TMS) in a solvent like DMSO-d₆ are as follows:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around δ 12-13 ppm . The broadness is a result of hydrogen bonding and chemical exchange.

-

Quinoline Protons: The protons on the chlorinated benzene portion of the quinoline ring will be influenced by the electron-withdrawing chloro group and the anisotropic effects of the fused ring system. The single proton on the pyridine part of the quinoline will also have a characteristic shift. Based on data for 8-chloroquinoline and quinoline-4-carboxylic acid, the signals are predicted to appear in the δ 7.5-9.0 ppm range.[1][2] Specific assignments will depend on coupling patterns.

-

Furan Protons: The three protons on the 2-furyl substituent will exhibit characteristic shifts and coupling constants (J-values) for a furan ring, likely in the δ 6.5-8.0 ppm region.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Key predicted chemical shifts are:

-

Carboxyl Carbon (-COOH): This quaternary carbon will appear significantly downfield, in the range of δ 165-185 ppm .[3]

-

Quinoline and Furan Carbons: The aromatic and heteroaromatic carbons of the quinoline and furan rings are expected to resonate between δ 110-160 ppm . The carbon bearing the chlorine atom (C8) will be directly influenced by its electronegativity.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for carboxylic acids and its ability to allow observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

-

O-H Stretch: A very broad and strong absorption band is predicted in the region of 3300-2500 cm⁻¹ , which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3][4][5]

-

C-H Stretch: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ).[4]

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is anticipated around 1710 cm⁻¹ for the dimeric form.[3][6]

-

C=C and C=N Stretches: Aromatic and heteroaromatic ring stretching vibrations will produce multiple bands in the 1600-1400 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibration of the carboxylic acid will likely appear in the 1300-1200 cm⁻¹ range.

-

C-Cl Stretch: The C-Cl stretching vibration is expected to produce a moderate to strong band in the fingerprint region, typically around 750 cm⁻¹ .

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Background Spectrum: Place the empty pellet holder in the IR spectrometer and acquire a background spectrum to subtract the atmospheric CO₂ and H₂O absorptions.

-

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Caption: Standard workflow for IR spectroscopy using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at approximately m/z 287 . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak of about one-third the intensity of the M⁺ peak should be observed at m/z 289 . This isotopic pattern is a key indicator of the presence of one chlorine atom.

-

Major Fragmentation Pathways: Based on studies of similar quinoline-4-carboxylic acids, the following fragmentation patterns are likely[7][8][9]:

-

Loss of a carboxyl radical (-COOH): A significant fragment at [M - 45]⁺ (m/z 242/244).

-

Loss of carbon dioxide (-CO₂): A fragment at [M - 44]⁺ (m/z 243/245).

-

Fragmentation of the furan ring: The presence of the furan ring is expected to lead to the expulsion of carbon monoxide (CO) and a formyl radical (CHO) from the molecular ion or subsequent fragment ions.[7] For example, a fragment corresponding to [M - COOH - CO]⁺ might be observed.

-

While Electron Ionization (EI) provides detailed fragmentation, Electrospray Ionization (ESI) is a softer ionization technique often coupled with liquid chromatography (LC) and is well-suited for polar molecules like carboxylic acids.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium hydroxide to promote ionization in positive or negative ion mode, respectively.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis:

-

In positive ion mode, the protonated molecule [M+H]⁺ will be observed (m/z 288/290).

-

In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed (m/z 286/288).

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

-

Tandem MS (MS/MS): For structural confirmation, select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum, which will reveal characteristic fragments.

Caption: Workflow for mass spectrometry analysis using ESI-MS and MS/MS.

Synthesis and Sample Purity

The reliable spectroscopic characterization of this compound is contingent upon its synthesis and purification. Plausible synthetic routes include the Pfitzinger or Doebner reactions, which involve the condensation of an appropriately substituted aniline (2-chloroaniline), an aldehyde (furan-2-carbaldehyde), and pyruvic acid.[10][11] The final product must be purified, for instance by recrystallization, and its purity confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) prior to spectroscopic analysis to ensure that the obtained spectra are representative of the target compound.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive fingerprint for its structural verification. The combination of ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will establish the molecular weight and fragmentation pattern. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of this and related quinoline derivatives, enabling confident structural assignment and facilitating further investigation into their chemical and biological properties.

References

- 1. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. echemi.com [echemi.com]

- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 7. chempap.org [chempap.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Whitepaper: A Comprehensive In Silico Workflow for Predicting the Bioactivity of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] This technical guide outlines a comprehensive in silico strategy to profile the bioactivity of a specific, functionalized derivative: 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple listing of methods to provide a logical, self-validating workflow that explains the causality behind each computational choice. We will systematically dissect the molecule's potential through a multi-pronged approach, including the prediction of its pharmacokinetic properties (ADMET), the identification of plausible biological targets via pharmacophore modeling and literature analysis, and the validation of ligand-target interactions through molecular docking. Furthermore, we will detail the framework for developing a Quantitative Structure-Activity Relationship (QSAR) model to predict the potency of novel analogs. The objective is to construct a robust, data-driven hypothesis regarding the therapeutic potential of this compound, thereby guiding and prioritizing subsequent experimental validation.

Introduction to the Target Molecule and In Silico Strategy

The discovery and development of novel therapeutic agents is a resource-intensive process, where early-stage failures significantly drive up costs.[5] Computational, or in silico, methods have become indispensable for mitigating these risks by enabling early, rapid, and cost-effective evaluation of drug candidates.[6]

The molecule at the center of this guide, this compound, possesses several structural features of high medicinal interest:

-

The Quinoline Core: A bicyclic aromatic heterocycle known for a vast range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[1][3][7][8]

-

The Carboxylic Acid Group (C4): This group can act as a key hydrogen bond donor and acceptor, often crucial for anchoring a ligand within a protein's active site.

-

The 2-Furyl Group (C2): The furan ring introduces specific steric and electronic properties and can engage in various non-covalent interactions.

-

The Chloro Group (C8): Halogen atoms can modulate lipophilicity and participate in halogen bonding, potentially enhancing binding affinity and altering metabolic stability.

Given this structural complexity, a multi-faceted in silico approach is required to build a holistic profile of the molecule's potential bioactivity. This guide presents a workflow designed to logically progress from broad, property-based predictions to specific, target-based interactions.

The In Silico Prediction Workflow

Our predictive strategy is organized into a sequential, multi-phase workflow. Each phase builds upon the last, progressively refining our understanding of the molecule's potential. This workflow ensures that computational resources are used efficiently, starting with broad screens and moving towards more focused, computationally intensive analyses.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. jmpas.com [jmpas.com]

- 4. researchgate.net [researchgate.net]

- 5. ADMET Prediction | Rowan [rowansci.com]

- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid via the Pfitzinger Reaction

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Specifically, quinoline-4-carboxylic acids are of paramount importance due to their diverse and potent biological activities, including antimalarial, antibacterial, antiviral, and antitumor properties.[2][3] The Pfitzinger reaction, a classic named reaction in organic chemistry, provides a robust and versatile method for the synthesis of these valuable compounds.[4][5]

This application note provides a detailed, field-proven protocol for the synthesis of a specific derivative, 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid , via the Pfitzinger reaction of 5-chloroisatin and 2-acetylfuran. As a Senior Application Scientist, this guide is structured to not only provide a step-by-step methodology but to also explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process for researchers, scientists, and drug development professionals.

The Pfitzinger Reaction: A Mechanistic Overview

The Pfitzinger reaction is the condensation of an isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[4][5] The currently accepted mechanism proceeds through several key stages:

-

Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolysis of the amide bond within the isatin ring by a strong base, such as potassium hydroxide. This opens the five-membered ring to form a keto-acid intermediate, a salt of isatinic acid.[4]

-

Condensation and Imine Formation: The aniline moiety of the ring-opened intermediate then condenses with the carbonyl group of the α-methylene ketone (in this case, 2-acetylfuran) to form an imine, also known as a Schiff base.[2]

-

Tautomerization: The imine subsequently tautomerizes to its more stable enamine form.[2]

-

Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, akin to a Claisen condensation, followed by a dehydration step to form the aromatic quinoline ring system, yielding the final quinoline-4-carboxylic acid product.[4]

A visual representation of this mechanistic workflow is provided below.

Caption: Pfitzinger reaction mechanism workflow.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 2-(2-furyl)quinoline-4-carboxylic acids and incorporates best practices to mitigate common side reactions.[6][7]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 5-Chloroisatin | 181.58 | 5.00 g | 27.5 | Starting material. Ensure it is dry. |

| 2-Acetylfuran | 110.11 | 3.64 g (3.2 mL) | 33.0 | Use a 1.2 molar excess to drive the reaction. |

| Potassium Hydroxide (KOH) | 56.11 | 10.0 g | 178 | High-quality pellets are recommended. |

| Ethanol (95%) | - | 50 mL | - | Reaction solvent. |

| Deionized Water | - | ~200 mL | - | For workup. |

| Hydrochloric Acid (conc.) | - | As needed | - | For acidification. |

| Diethyl Ether | - | ~100 mL | - | For washing. |

Step-by-Step Procedure

-

Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of potassium hydroxide pellets in 50 mL of 95% ethanol. (Causality Note: The dissolution of KOH is highly exothermic; cooling the flask in a water bath may be necessary. A concentrated basic solution is crucial for the initial ring-opening of the isatin.[2])

-

Isatin Ring Opening: To the stirred ethanolic KOH solution, add 5.00 g of 5-chloroisatin in one portion. The color of the suspension will typically change from orange/red to a deep purple, which then fades to a pale yellow or light brown upon complete ring-opening to the potassium isatinate salt.[8] Stir the mixture at room temperature for 30-45 minutes. (Causality Note: Ensuring the complete formation of the isatinate intermediate before adding the ketone is a critical step to prevent self-condensation of the isatin and subsequent tar formation, a common issue in Pfitzinger reactions.[8][9])

-

Addition of the Carbonyl Component: Using a dropping funnel or syringe, add 3.2 mL of 2-acetylfuran dropwise to the reaction mixture over 5-10 minutes.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).[10]

-

Workup and Isolation: a. After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol using a rotary evaporator under reduced pressure. c. To the resulting residue, add approximately 100 mL of deionized water to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 2-acetylfuran and other non-polar impurities.[11] e. Cool the aqueous layer in an ice-water bath and, with vigorous stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 4-5. (Causality Note: Slow, controlled acidification is important to ensure uniform precipitation of the carboxylic acid and to avoid localized high acidity which can cause degradation of the product.[9]) f. A solid precipitate of the crude this compound will form. Allow the suspension to stir in the ice bath for an additional 30 minutes to maximize precipitation. g. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

-

Purification: The crude product can be purified by recrystallization. A common and effective solvent system for quinoline-4-carboxylic acids is an ethanol/water mixture or N,N-dimethylformamide (DMF).[3][12] a. Dissolve the crude solid in a minimum amount of hot ethanol. b. Add hot water dropwise until the solution becomes faintly turbid. c. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Caption: Experimental workflow for the Pfitzinger synthesis.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Determination of the melting point and comparison with literature values.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the quinoline and furan protons.[10] The formation of the quinoline ring can be confirmed by the presence of a singlet around 8.6 ppm, corresponding to the hydrogen at the 3-position.[13]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₄H₈ClNO₃, MW: 289.68 g/mol ).[14]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Thick, Intractable Tar Formation | - Simultaneous addition of all reactants.- Self-condensation of isatin or 2-acetylfuran under strongly basic conditions.- Excessively high reaction temperature.[9][11] | - Sequential Addition: Ensure the isatin ring is fully opened by the base before adding the ketone.[8]- Temperature Control: Maintain a gentle, controlled reflux. Avoid overheating.[9]- Solvent Choice: While ethanol is standard, exploring other protic solvents might be beneficial for specific substrates.[9] |

| Low Product Yield | - Incomplete reaction.- Insufficient excess of the ketone.- Degradation of product during acidic workup. | - Reaction Time: Monitor the reaction by TLC and extend the reflux time if necessary.[11]- Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of 2-acetylfuran to drive the reaction to completion.[9]- Controlled Acidification: Add acid slowly and with efficient stirring during precipitation.[9] |

| Difficulty in Purification | - Presence of unreacted isatin or its ring-opened form.- Formation of closely related byproducts. | - Ether Wash: The wash step with diethyl ether during workup is crucial to remove non-polar impurities.[11]- Recrystallization: If the product is still impure, a second recrystallization or column chromatography on silica gel may be required.[10] |

Conclusion

The Pfitzinger reaction is a powerful and reliable method for the synthesis of quinoline-4-carboxylic acids. By following the detailed protocol and understanding the rationale behind the critical steps, researchers can successfully synthesize this compound. The troubleshooting guide provided, based on common challenges encountered in the field, serves as a valuable resource to optimize the reaction conditions and achieve high yields of the pure product, facilitating further research and development in medicinal chemistry.

References

- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. benchchem.com [benchchem.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. benchchem.com [benchchem.com]

- 10. ijcps.org [ijcps.org]

- 11. benchchem.com [benchchem.com]

- 12. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]

- 13. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 14. This compound [cymitquimica.com]

A Robust One-Pot Synthesis of 2-Arylquinoline-4-Carboxylic Acids via the Doebner Reaction

An Application Note for Researchers and Drug Development Professionals

This application note provides a detailed protocol and scientific rationale for the efficient one-pot synthesis of 2-arylquinoline-4-carboxylic acids. This class of compounds is of significant interest to the pharmaceutical industry due to its prevalence in molecules with a wide range of biological activities, including antimicrobial, antiviral, antimalarial, and anti-inflammatory properties.[1][2][3][4] The described method leverages the Doebner reaction, a classic and reliable three-component condensation, to construct the quinoline scaffold in a single, streamlined operation.